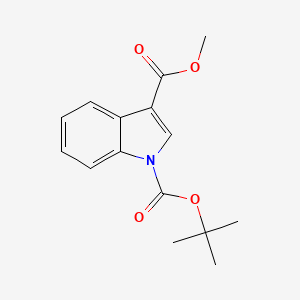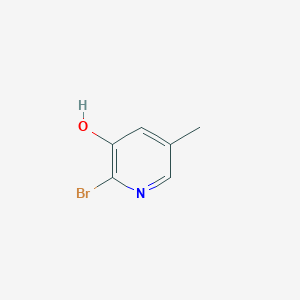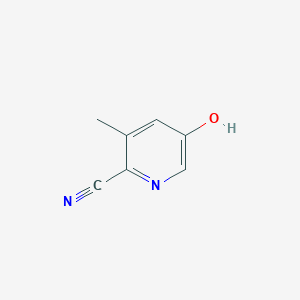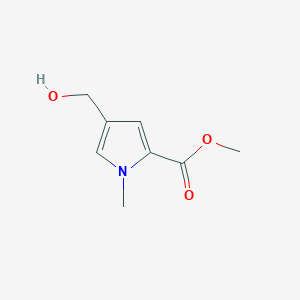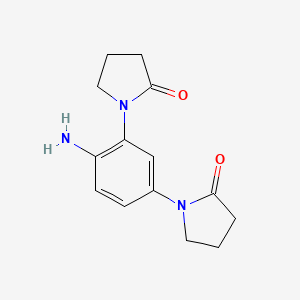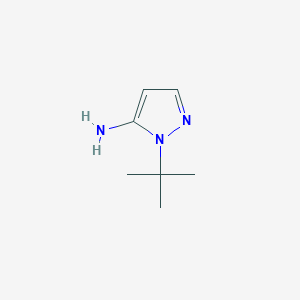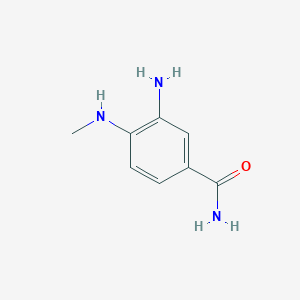
3-氨基-4-(甲基氨基)苯甲酰胺
描述
3-Amino-4-(methylamino)benzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . It is a crucial building block of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize 3-Amino-4-(methylamino)benzamide. By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis
The molecular structure of 3-Amino-4-(methylamino)benzamide is represented by the linear formula C8H11N3O . It has a molecular weight of 165.19 .Chemical Reactions Analysis
3-Amino-4-(methylamino)benzamide has been used in the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides using the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker .Physical And Chemical Properties Analysis
3-Amino-4-(methylamino)benzamide is a solid substance with a melting point of 148-150°C . It has a molecular weight of 165.19 .科学研究应用
神经阻滞活性研究
已经研究了3-氨基-4-(甲基氨基)苯甲酰胺衍生物的潜在神经阻滞(抗精神病)活性。例如,N,N-二取代乙二胺的苯甲酰胺,包括3-氨基-4-(甲基氨基)苯甲酰胺类似物,在大鼠中显示出对阿波吗啡诱导的刻板行为的抑制作用。这表明这些化合物的结构与其神经阻滞活性之间存在相关性 (Iwanami et al., 1981)。
在发光和响应性能中的应用
某些3-氨基-4-(甲基氨基)苯甲酰胺的衍生物,如吡啶取代的苯甲酰胺,表现出聚集增强发射(AEE)和多刺激响应性能。这些性质使它们在涉及发光和响应材料开发的科学研究中具有价值 (Srivastava et al., 2017)。
心脏电生理活性
苯甲酰胺和磺胺类化合物,包括3-氨基-4-(甲基氨基)苯甲酰胺衍生物,已被研究用于其III类抗心律失常活性。这项研究在治疗各种心律失常的药物开发中尤为重要 (Ellingboe et al., 1992)。
多聚(ADP-核糖)合成抑制
3-氨基-4-(甲基氨基)苯甲酰胺及其衍生物已被用作多聚(ADP-核糖)合成的抑制剂。这种应用在理解细胞过程和各种疾病的潜在治疗干预中具有重要意义 (Milam & Cleaver, 1984)。
抗惊厥活性研究
对3-氨基-4-(甲基氨基)苯甲酰胺衍生物的研究显示了在开发抗惊厥药物方面的潜力。这些研究对于发现癫痫和其他癫痫发作障碍的新治疗方法至关重要 (Clark & Davenport, 1987)。
组蛋白去乙酰化酶抑制
像N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺这样的化合物,其中包括3-氨基-4-(甲基氨基)苯甲酰胺基团,已被研究为组蛋白去乙酰化酶抑制剂。这项研究在癌症治疗和表观遗传学研究的背景下具有重要意义 (Zhou et al., 2008)。
电喷雾质谱
在分析化学领域,3-氨基-4-(甲基氨基)苯甲酰胺的衍生物,如2-氨基苯甲酰胺,已被用于电喷雾质谱。这种应用对于复杂生物分子的分析至关重要 (Harvey, 2000)。
作用机制
安全和危害
The safety information for 3-Amino-4-(methylamino)benzamide includes hazard statements H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
未来方向
生化分析
Biochemical Properties
3-Amino-4-(methylamino)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death 3-Amino-4-(methylamino)benzamide acts as an inhibitor of PARP, thereby influencing the DNA repair process
Cellular Effects
The effects of 3-Amino-4-(methylamino)benzamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PARP, 3-Amino-4-(methylamino)benzamide can lead to the accumulation of DNA damage in cells, which can trigger cell death pathways such as apoptosis . This compound has been shown to affect gene expression by altering the transcriptional activity of genes involved in DNA repair and cell cycle regulation.
Molecular Mechanism
At the molecular level, 3-Amino-4-(methylamino)benzamide exerts its effects through binding interactions with biomolecules. The primary mechanism of action involves the inhibition of PARP by binding to its active site, preventing the enzyme from catalyzing the addition of poly ADP ribose chains to target proteins . This inhibition leads to a decrease in the cellular levels of nicotinamide adenine dinucleotide (NAD+), a cofactor required for PARP activity, thereby impairing the DNA repair process. Additionally, 3-Amino-4-(methylamino)benzamide may influence other cellular pathways by modulating the activity of enzymes and transcription factors involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-(methylamino)benzamide can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-Amino-4-(methylamino)benzamide is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 3-Amino-4-(methylamino)benzamide in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of DNA repair and increased sensitivity to DNA-damaging agents.
Dosage Effects in Animal Models
The effects of 3-Amino-4-(methylamino)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily inhibit PARP activity, leading to enhanced DNA damage and potential therapeutic effects in cancer models . At higher doses, 3-Amino-4-(methylamino)benzamide can cause toxic effects, including cytotoxicity and adverse effects on normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant PARP inhibition and therapeutic benefits without causing excessive toxicity.
Metabolic Pathways
3-Amino-4-(methylamino)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The metabolic pathways of 3-Amino-4-(methylamino)benzamide can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Amino-4-(methylamino)benzamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 3-Amino-4-(methylamino)benzamide can accumulate in specific cellular compartments, such as the nucleus, where it exerts its inhibitory effects on PARP. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of 3-Amino-4-(methylamino)benzamide is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP and other nuclear proteins involved in DNA repair and transcription regulation . Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and localization of 3-Amino-4-(methylamino)benzamide to specific subcellular compartments. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-amino-4-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUPFYDPRKUXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




